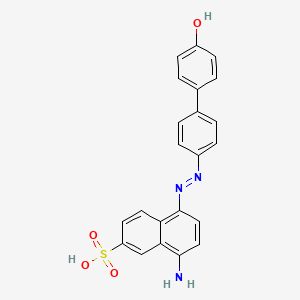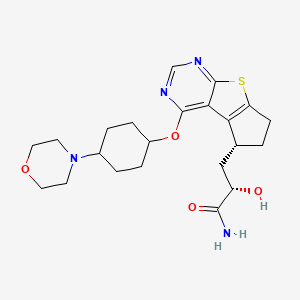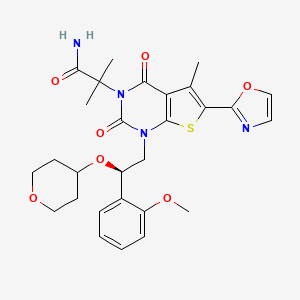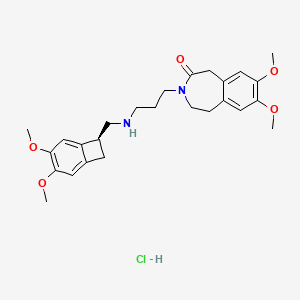
Nik smi1
Overview
Description
NIK-SMI1 is a potent and selective inhibitor of the nuclear factor kappa B-inducing kinase (NIK). This compound is known for its ability to inhibit the non-canonical nuclear factor kappa B signaling pathway, which plays a crucial role in various cellular processes such as inflammation, immunity, differentiation, proliferation, and cell survival . NIK-SMI1 has shown significant potential in therapeutic applications, particularly in the treatment of B cell malignancies and other inflammatory diseases .
Mechanism of Action
Target of Action
Nik SMI1 is a potent and selective inhibitor of the NF-κB-inducing kinase (NIK) . NIK is a key kinase required for the activation of alternative NF-κB signaling pathways . It plays a crucial role in several fundamental cellular processes and is essential for B cell function and development .
Mode of Action
This compound inhibits NIK by preventing the kinase from catalyzing the hydrolysis of ATP to ADP . This inhibition disrupts the non-canonical NF-κB signaling pathway . In response to certain signals and ligands, such as CD40, BAFF, and lymphotoxin-β activation, NIK protein stabilization and subsequent NF-κB activation is achieved . This compound selectively inhibits this process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the non-canonical NF-κB signaling pathway . This pathway can be activated upon stimulation of a subset of upstream activators, including the BAFF receptor (BAFF-R), CD40, receptor activator of NF-κB (RANK), or the lymphotoxin beta receptor (LT-βR) . This compound selectively inhibits the activation of this pathway, thereby affecting the downstream effects associated with these receptors .
Result of Action
The inhibition of NIK by this compound results in the disruption of non-canonical NF-κB signaling, which in turn affects several cellular processes. For instance, this compound has been shown to inhibit BAFF-induced B cell survival in vitro . It also reduces splenic marginal zone B cells in vivo .
Biochemical Analysis
Biochemical Properties
Nik SMI1 inhibits NIK-catalyzed hydrolysis of ATP to ADP with an IC50 value of 0.23±0.17 nM . It interacts with enzymes and proteins involved in the non-canonical NF-κB signaling pathway .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the expression of the firefly luciferase reporter gene, which is regulated by this compound-responsive elements, in HEK293 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits nuclear translocation of p52 (RelB) with an IC50 of 70 nM .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It has been observed that this compound inhibited BAFF-induced B-cell (mouse) survival in vitro with an IC50 of 373±64 nM .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pharmacological studies of this compound in SD rats, CD-1 mice, beagles, and cynomologous monkeys have been conducted .
Metabolic Pathways
This compound is involved in the non-canonical NF-κB signaling pathway . It interacts with enzymes and cofactors within this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: NIK-SMI1 is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of NIK-SMI1 is formed through a series of reactions, including the coupling of an alkyne group with an azide group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its potency and selectivity.
Industrial Production Methods: The industrial production of NIK-SMI1 involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: NIK-SMI1 undergoes several types of chemical reactions, including:
Oxidation: NIK-SMI1 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NIK-SMI1 into reduced forms with different chemical properties.
Substitution: NIK-SMI1 can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Common reduction reagents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve reagents such as halogens and nucleophiles.
Major Products Formed:
Scientific Research Applications
NIK-SMI1 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
NIK-SMI1 is unique in its high potency and selectivity for nuclear factor kappa B-inducing kinase compared to other similar compounds. Some similar compounds include:
NIK-SMI1 stands out due to its superior selectivity and efficacy in inhibiting the non-canonical nuclear factor kappa B signaling pathway, making it a valuable tool in scientific research and therapeutic development .
Properties
IUPAC Name |
6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHXYHWYGKAMX-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NIK SMI1 interact with its target and what are the downstream effects?
A1: this compound binds directly to NIK, inhibiting its kinase activity. [, ] This prevents the phosphorylation and processing of p100, a precursor protein, into the active p52 subunit of the non-canonical NF-κB transcription factor. [, ] Consequently, the nuclear translocation of p52 and its transcriptional activity are reduced, leading to the downregulation of genes involved in inflammation and immune response. [, ] For instance, this compound suppressed RANKL-stimulated non-canonical NF-κB signaling and reduced the expression of osteoclast-specific genes, leading to attenuated periodontitis progression. []
Q2: What is the impact of this compound on B cell function?
A2: Research suggests this compound can inhibit the proliferation of B cells and reduce their production of IgA and sCD40L. [] This effect is linked to the suppression of non-canonical NF-κB activation in B cells, highlighting the role of this pathway in B cell activation and antibody production. []
Q3: Has this compound shown any potential in treating specific diseases?
A3: While research is ongoing, studies suggest potential applications for this compound in treating inflammatory and autoimmune diseases. For example, in a mouse model, this compound administration attenuated the progression of periodontitis, an inflammatory disease affecting the gums. [] Additionally, its ability to alleviate symptoms of immunoglobulin A nephropathy in mice by suppressing platelet-mediated non-canonical NF-κB activation in B cells presents another promising avenue. []
Q4: What are the limitations of the current research on this compound?
A5: The provided research primarily focuses on pre-clinical studies, with limited data available from clinical trials in humans. Therefore, further research is necessary to assess the safety, efficacy, and long-term effects of this compound in humans. [, , ] Additionally, more research is needed to fully elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)





